Methyl oxetane-3-carboxylate

Regioselectivity Chiral Center Avoidance Synthetic Simplification

Methyl oxetane-3-carboxylate (CAS 1638760-80-1), also known as 3-oxetanecarboxylic acid methyl ester, is a 3-monosubstituted oxetane building block with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol. It is a colorless to light yellow liquid with a predicted boiling point of 126.0±15.0 °C and a density of 1.165±0.06 g/cm³.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 1638760-80-1
Cat. No. B1403357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl oxetane-3-carboxylate
CAS1638760-80-1
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1COC1
InChIInChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3
InChIKeyKIKBCVAAHVENQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Oxetane-3-carboxylate (CAS 1638760-80-1): Baseline Identity and Procurement Considerations


Methyl oxetane-3-carboxylate (CAS 1638760-80-1), also known as 3-oxetanecarboxylic acid methyl ester, is a 3-monosubstituted oxetane building block with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It is a colorless to light yellow liquid with a predicted boiling point of 126.0±15.0 °C and a density of 1.165±0.06 g/cm³ . This compound is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, valued for its ability to modulate physicochemical properties such as lipophilicity (consensus Log P ~0.28) and aqueous solubility (predicted ESOL: 0.569 mol/L) when incorporated into lead compounds . Due to the sensitivity of the strained oxetane ring, it requires storage under an inert atmosphere at 2-8°C .

Why Methyl Oxetane-3-carboxylate (CAS 1638760-80-1) Cannot Be Replaced by In-Class Analogs


Generic substitution of methyl oxetane-3-carboxylate with other oxetane or cyclic ether carboxylates is not feasible due to critical differences in regiochemistry, ring strain, and physicochemical properties that directly impact synthetic accessibility and downstream drug design outcomes. Unlike its 2-substituted regioisomer (methyl oxetane-2-carboxylate, CAS 28417-99-4), the 3-substitution pattern of this compound eliminates the potential for introducing a new chiral center, a key advantage for maintaining molecular simplicity in lead optimization [1]. Furthermore, compared to larger cyclic ether analogs like methyl tetrahydrofuran-3-carboxylate (MW 130.14), the 4-membered oxetane ring confers significantly higher polarity (TPSA 35.5 Ų) and distinct conformational preferences that translate into improved aqueous solubility and metabolic stability, which cannot be replicated by 5-membered or larger ring systems [2]. Finally, the free acid form (oxetane-3-carboxylic acid, CAS 114012-41-8) is an impractical substitute for most synthetic routes, as its unprotected carboxylic acid group (pKa ~3.88) is incompatible with many reaction conditions and requires additional protection/deprotection steps that increase synthetic burden [3].

Quantitative Differentiation of Methyl Oxetane-3-carboxylate (CAS 1638760-80-1) Against Key Comparators


Regiochemical Purity: 3-Substitution Avoids Chiral Complexity Compared to 2-Substituted Oxetane Analogs

Methyl oxetane-3-carboxylate is a 3-monosubstituted oxetane that, by virtue of the symmetry of the 3-position, does not introduce a new chiral center upon substitution. In contrast, its 2-substituted regioisomer (methyl oxetane-2-carboxylate, CAS 28417-99-4) is inherently chiral at the C2 position, leading to stereochemical complexity that can complicate synthesis and analysis. The 3-substitution pattern is therefore 'particularly important since they do not introduce the complexity of a new chiral center' [1]. This structural feature directly translates to a reduced synthetic burden, as it eliminates the need for chiral separations or asymmetric syntheses, thereby lowering procurement and development costs.

Regioselectivity Chiral Center Avoidance Synthetic Simplification

Synthetic Accessibility: First Published Synthesis Provides a Validated Route, Mitigating Development Risk

While methyl oxetane-3-carboxylate is commercially available, its synthesis presents unique challenges due to the ring strain and sensitivity of the oxetane core to strong acidic and basic conditions. A 4-pot telescoped procedure, representing the first published preparation of this building block, was developed to circumvent these issues using mild homologation of oxetane-3-one [1]. This published route provides a critical reference point for process chemists, as it demonstrates a viable, scalable method. In contrast, many other oxetane building blocks, particularly 3,3-disubstituted variants, lack such detailed, validated synthetic protocols, increasing the risk of encountering unforeseen synthetic roadblocks during scale-up [2].

Process Chemistry Synthetic Route Validation Building Block Reliability

Lipophilicity Tuning: Lower LogP Confers Distinct Solubility Profile Compared to Larger Cyclic Ether Analogs

Methyl oxetane-3-carboxylate exhibits a calculated XLogP3 value of -0.3 , which is significantly lower than that of its 5-membered ring analog, methyl tetrahydrofuran-3-carboxylate (MW 130.14). This lower lipophilicity is a direct consequence of the oxetane ring's higher polarity and hydrogen-bond acceptor capacity, which also manifests as a higher topological polar surface area (TPSA) of 35.5 Ų . This physicochemical differentiation translates into an estimated aqueous solubility of 66.0 mg/mL (0.569 mol/L) for methyl oxetane-3-carboxylate , a property that is crucial for improving the drug-likeness of lead compounds. In contrast, larger cyclic ether esters are more lipophilic and less water-soluble, which can negatively impact oral bioavailability and formulation ease.

Lipophilicity LogP Aqueous Solubility Drug-likeness

Metabolic Stability Enhancement: Oxetane Replacement of Larger Cyclic Ethers Confers Documented Stability Gains

The strategic substitution of a larger cyclic ether with an oxetane ring, as in methyl oxetane-3-carboxylate, has been demonstrated to improve both aqueous solubility and metabolic stability. In a case study focused on γ-secretase inhibitors, judicious replacement of a larger cyclic ether with an oxetane moiety led to measurable gains in these key pharmacokinetic parameters [1]. This class-level evidence is supported by the broader recognition of oxetanes as metabolically stable isosteres for gem-dimethyl and carbonyl groups, a property that reduces oxidative metabolism and prolongs the half-life of drug candidates [2]. While direct head-to-head data for methyl oxetane-3-carboxylate versus a specific larger cyclic ether in the same assay is not available, the documented effect of oxetane substitution on metabolic stability is a well-established principle in modern medicinal chemistry.

Metabolic Stability Bioisostere γ-Secretase Inhibitor ADME Optimization

Predicted pKa and Reactivity: Ester Form Avoids Acid Instability and Protection Needs vs. Free Acid

The methyl ester group of methyl oxetane-3-carboxylate serves as a protecting group for the carboxylic acid, which is essential for preventing undesired side reactions and ensuring compatibility with a wide range of synthetic transformations. The free acid form, oxetane-3-carboxylic acid (CAS 114012-41-8), has a predicted pKa of 3.88±0.20 , making it moderately acidic and potentially reactive under basic conditions or with nucleophiles. The ester form eliminates this reactivity, reducing the need for additional protection/deprotection steps and simplifying synthetic sequences. Furthermore, the ester can be readily hydrolyzed to the acid when required, providing synthetic flexibility.

Protecting Group Strategy Reaction Compatibility Synthetic Efficiency

Crystallinity and Handling: Liquid Physical State Facilitates Automated Dispensing and Formulation

Methyl oxetane-3-carboxylate is a colorless to light yellow liquid at standard storage conditions (2-8°C) . This physical state is advantageous for high-throughput experimentation and automated synthesis platforms, as liquids can be accurately dispensed using robotic liquid handlers without the need for weighing solids or dealing with potential clumping and electrostatic issues. In contrast, many related oxetane building blocks, such as 3-amino-oxetane-3-carboxylic acid methyl ester (CAS 1363383-31-6), are solids that require manual weighing or specialized solid-dispensing equipment . This difference in physical form directly impacts the efficiency and scalability of discovery workflows.

Physical State Automation Compatibility Formulation Ease

Optimal Application Scenarios for Methyl Oxetane-3-carboxylate (CAS 1638760-80-1) Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Solubility and Metabolic Stability Enhancement

When a lead compound suffers from poor aqueous solubility or rapid metabolic clearance, methyl oxetane-3-carboxylate serves as a strategic building block for introducing an oxetane ring. As demonstrated in γ-secretase inhibitor programs, replacement of a larger cyclic ether with an oxetane moiety improves both solubility and metabolic stability [1]. The compound's low LogP (-0.3) and high predicted solubility (66.0 mg/mL) directly support these optimization goals, making it a rational choice for medicinal chemists aiming to improve the ADME profile of their candidates.

High-Throughput and Automated Parallel Synthesis Workflows

The liquid physical state of methyl oxetane-3-carboxylate makes it ideally suited for automated liquid handling systems commonly used in high-throughput experimentation and parallel synthesis [1]. Unlike solid oxetane building blocks that require manual weighing and can introduce variability, this compound can be accurately dispensed by robots, enabling faster, more reproducible, and higher-throughput library synthesis. This directly reduces labor costs and accelerates the exploration of oxetane-containing chemical space.

Synthesis of Non-Chiral 3-Substituted Oxetane Libraries for Fragment-Based Drug Discovery

For fragment-based drug discovery (FBDD) or the generation of focused screening libraries, the achiral nature of the 3-substitution pattern is a key advantage [1]. Methyl oxetane-3-carboxylate can be elaborated into a diverse array of 3-substituted oxetane derivatives without introducing stereochemical complexity, which simplifies analytical characterization and biological interpretation. This allows medicinal chemists to rapidly probe structure-activity relationships (SAR) around the oxetane core without the confounding factor of stereoisomerism, accelerating hit-to-lead progression.

Process Chemistry Development for Oxetane-Containing APIs

Process chemists tasked with scaling up oxetane-containing active pharmaceutical ingredients (APIs) benefit from the existence of a published, validated synthetic route for methyl oxetane-3-carboxylate [1]. This literature precedent provides a solid foundation for developing a robust, scalable manufacturing process, reducing the time and risk associated with process development. Furthermore, the ability to procure this building block from commercial suppliers offers supply chain flexibility and mitigates the risk of single-source dependency.

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